N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 6-position, a thioether linkage, and a benzodioxole-containing acetamide side chain.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-27-17-7-4-15(10-19(17)28-2)16-5-8-22(25-24-16)31-12-21(26)23-11-14-3-6-18-20(9-14)30-13-29-18/h3-10H,11-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURJUOBECJJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl ring is often synthesized via the condensation of hydrazine derivatives with diketones or similar compounds.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridazinyl intermediates through a thioacetamide linkage, typically using thiolating agents like Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridazinyl ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazinyl thioacetamide structure can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and pharmacological features of the target compound and its analogs from the evidence:
Core Heterocyclic Rings and Pharmacological Implications
- Pyridazine vs. Pyrimidine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from Epirimil’s pyrimidine ring (nitrogen atoms at 1,3-positions). Pyridazines are less common in drug design but exhibit unique electronic properties that may enhance receptor binding compared to pyrimidines .
- Benzothiazole and Thiadiazole : Compounds like 5i/5j (benzothiazole) and 4a (thiadiazole) demonstrate that sulfur-containing heterocycles improve anticonvulsant and enzyme-inhibitory activities, likely due to enhanced lipophilicity and hydrogen-bonding capacity .
Substituent Effects on Bioactivity
- Halogenated Groups : Bromine (C26, SW-C165) and fluorine (5i/5j) substituents are common in medicinal chemistry to modulate metabolic stability and binding affinity. For example, fluorinated analogs like 5j showed a protective index (PI) of 9.30 in scPTZ tests, outperforming standard anticonvulsants .
- Trifluoromethyl Group : In compound 4a, the CF₃ group enhances acetylcholinesterase inhibition, suggesting that electron-withdrawing groups optimize enzyme-targeted activity .
Pharmacological and Mechanistic Insights
Anticonvulsant Activity
- Epirimil : With structural similarities to the target compound (thioacetamide linkage, aromatic substituents), Epirimil’s ED50 in MES tests highlights the importance of pyrimidine-thioether motifs in seizure suppression .
- Benzothiazole Derivatives (5i/5j) : Their low neurotoxicity and high PI values (up to 9.30) suggest that combining thioacetamide with fluorinated benzyl groups balances efficacy and safety .
Enzyme Inhibition
- Compound 4a : As an acetylcholinesterase inhibitor, its thiadiazole-thioacetamide scaffold demonstrates the versatility of sulfur-containing cores in targeting neurodegenerative pathways .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.45 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a pyridazine derivative, which are known for various biological activities.
1. Antioxidant Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
2. Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects. It inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 70 | 85 |
| Standard Drug (e.g., Ibuprofen) | 60 | 80 |
3. Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth in vivo. The presence of the pyridazine moiety is believed to enhance its cytotoxic effects against specific cancer cell lines .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These results indicate that this compound has promising anticancer activity that warrants further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
- Modulation of Apoptotic Pathways : It may activate intrinsic apoptotic pathways in cancer cells, leading to increased cell death.
Q & A
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
- Plasma stability : Assess half-life in human plasma at 37°C.
- Light/heat stress : ICH guidelines for forced degradation studies .
Q. How should contradictory bioactivity data from different assay models be analyzed?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., ATP-based vs. resazurin assays for cytotoxicity). Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Consider cell-type-specific uptake mechanisms or efflux pump activity (e.g., P-gp inhibition) .
Q. What strategies are recommended for identifying and characterizing the compound’s major metabolites?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and NADPH.
- High-resolution MS : Use fragmentation trees (MS/MS, MS³) to propose structures.
- Synthetic standards : Confirm metabolite identity via comparative retention times and spectral matching .
Q. How can researchers enhance the compound’s selectivity for a specific biological target?
- Methodological Answer :
- Fragment-based design : Optimize substituents to fill subpockets (e.g., hydrophobic cavities).
- Covalent inhibition : Introduce reactive warheads (e.g., acrylamides) for irreversible binding.
- Biolayer interferometry (BLI) : Measure binding kinetics (kₒₙ/kₒff) to discriminate between targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
